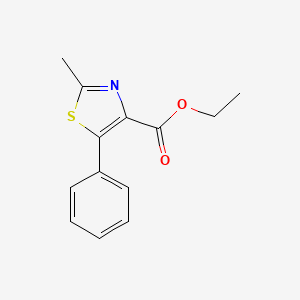

Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate

Description

Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate (CAS: 32043-95-1) is a thiazole-based heterocyclic compound with the molecular formula C₁₃H₁₃NO₂S and a molecular weight of 247.31 g/mol . The thiazole core consists of a five-membered ring containing sulfur and nitrogen atoms, substituted at positions 2 (methyl), 4 (ethoxycarbonyl), and 5 (phenyl). Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, owing to their structural resemblance to natural biomolecules .

Properties

IUPAC Name |

ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-3-16-13(15)11-12(17-9(2)14-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFRCOFVLZREFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate can be synthesized through a multi-step process involving the formation of the thiazole ring followed by esterification. One common method involves the reaction of 2-bromoacetophenone with thiourea to form 2-phenylthiazole. This intermediate is then subjected to a Friedel-Crafts acylation with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets. For instance, it can bind to DNA and proteins, affecting their function. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

This compound

- Substituents : 2-methyl, 4-ethoxycarbonyl, 5-phenyl.

- Key Properties : Moderate lipophilicity (logP ~3.6 estimated), ester functionality for metabolic stability.

- Applications: Potential intermediate in drug synthesis; structural rigidity due to coplanar phenyl and thiazole rings .

Ethyl 2-adamantyl-1,3-thiazole-4-carboxylate

- Substituents : 2-adamantyl (bulky polycyclic group), 4-ethoxycarbonyl.

- Key Properties : Increased steric hindrance from adamantyl group; molecular weight 315.43 g/mol .

- Applications : Tested for antiproliferative activity against cancer cell lines; adamantyl moiety enhances binding to hydrophobic enzyme pockets .

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate

- Substituents : 2-phenyl, 4-ethoxycarbonyl, 5-trifluoromethyl.

- Key Properties : Trifluoromethyl group enhances metabolic stability and electron-withdrawing effects; dihedral angle between phenyl and thiazole rings: 5.15° (nearly coplanar) .

- Applications : Explored in medicinal chemistry for fluorine’s role in improving bioavailability .

Ethyl 4-methyl-2-(3-methylphenyl)-1,3-thiazole-5-carboxylate

- Substituents : 4-methyl, 2-(3-methylphenyl), 5-ethoxycarbonyl.

- Key Properties : Molecular weight 261.34 g/mol ; methyl groups at positions 4 and 2 increase steric bulk.

5-(Phenylsulfonamido)-1,3-thiazole-4-carboxylic Acid

- Substituents : 4-carboxylic acid, 5-sulfonamido.

- Key Properties : Polar sulfonamido and carboxylic acid groups reduce logP; molecular weight 280.31 g/mol .

- Applications : Sulfonamide moiety mimics enzyme transition states, making it a candidate for protease inhibition .

Crystallographic and Stability Insights

- Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate exhibits a near-coplanar arrangement between phenyl and thiazole rings (dihedral angle: 5.15° ), promoting π-π stacking in crystal lattices .

Biological Activity

Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H13N1O2S1 |

| Molecular Weight | 247.31 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

- Enzyme Interaction : This compound exhibits strong binding affinities with bacterial enzymes involved in peptidoglycan synthesis, leading to antibacterial activity.

- Cellular Effects : It influences cell signaling pathways and gene expression, inducing apoptosis in cancer cells and inhibiting cell proliferation.

- Pharmacokinetics : The compound's stability and degradation can vary under different environmental conditions, affecting its efficacy.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that thiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Antitumor Activity

Studies have shown that this compound possesses anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor cell proliferation .

Anticonvulsant Properties

Thiazole derivatives, including this compound, have been evaluated for anticonvulsant activity. In animal models, it exhibited significant protection against seizures with effective doses comparable to established anticonvulsants like ethosuximide .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study tested this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent.

Case Study 2: Antitumor Activity

In vitro studies on human cancer cell lines showed that this compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as confirmed by flow cytometry analysis.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

| Dosage (mg/kg) | Effect Observed |

|---|---|

| 5 | Mild antimicrobial activity |

| 10 | Significant reduction in tumor size |

| 20 | Induction of apoptosis in cancer cells |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methyl-5-phenyl-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions involving thioamide precursors or condensation of α-halo ketones with thioureas. For example, describes an unexpected synthesis during the reaction of 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester with thionyl chloride, yielding a trifluoromethyl-substituted thiazole derivative. Key optimization parameters include:

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : The thiazole ring protons resonate at δ 6.5–8.5 ppm, while the ethoxy group (CH₂CH₃) appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 4.2–4.4 ppm). Aromatic protons from the phenyl group appear at δ 7.2–7.6 ppm .

- IR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and C-S (600–700 cm⁻¹) confirm ester and thiazole functionalities.

- Mass spectrometry : The molecular ion peak ([M⁺]) at m/z 301.28 corresponds to C₁₃H₁₀F₃NO₂S .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between spectroscopic data and predicted molecular geometry?

Single-crystal X-ray diffraction provides unambiguous confirmation of bond lengths, angles, and torsion angles. For instance, reports:

- Bond lengths : The C=O bond in the ester group measures 1.21 Å, consistent with typical carbonyl distances.

- Dihedral angles : The thiazole and phenyl rings exhibit a near-coplanar arrangement (5.15° dihedral angle), explaining conjugation effects observed in UV-Vis spectra .

- Validation : Software like SHELXL () refines structural models using R factors (e.g., R = 0.056 in ), ensuring alignment with experimental data .

Q. What strategies address contradictions in crystallographic data, such as missing hydrogen bonding or unexpected packing motifs?

- Intermolecular interactions : notes no classical hydrogen bonds in the crystal structure, but weak C–H···O/F interactions can stabilize packing. Tools like Mercury or PLATON analyze these non-covalent contacts.

- Graph-set analysis : recommends using Etter’s rules to classify hydrogen-bonding patterns, aiding in the interpretation of supramolecular architectures .

- Twinned crystals : SHELXTL () supports refinement of twinned data, critical for resolving overlapping reflections in low-symmetry space groups .

Q. How can computational methods (DFT, molecular docking) predict the bioactivity of this thiazole derivative?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions for drug-receptor interactions.

- Docking studies : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. highlights the trifluoromethyl group’s role in enhancing binding affinity via hydrophobic interactions .

Methodological Challenges

Q. How should researchers handle unexpected byproducts, such as the trifluoromethyl derivative in ?

- Mechanistic analysis : Probe reaction pathways using LC-MS or in situ IR to detect intermediates.

- Isolation techniques : Column chromatography (silica gel, hexane/ethyl acetate eluent) separates byproducts.

- Crystallographic identification : Compare unit cell parameters (e.g., a = 8.930 Å, b = 21.232 Å in ) with known structures to confirm identity .

Q. What are best practices for validating crystal structures in low-resolution or twinned datasets?

- Data quality : Ensure I/σ(I) > 2.0 and completeness > 95% in high-resolution shells.

- Validation tools : Use checkCIF () to flag ADPs, missed symmetry, or unreasonable bond lengths .

- Twinned refinement : In SHELXL, apply TWIN/BASF commands to model twin domains (e.g., twin law [-100/0-10/00-1] for monoclinic systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.